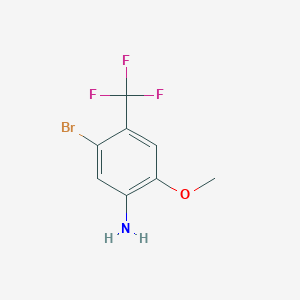
5-Bromo-2-methoxy-4-(trifluoromethyl)aniline
Overview
Description
5-Bromo-2-methoxy-4-(trifluoromethyl)aniline (5-Br-2-MTA) is an important organic compound that has been widely used in various scientific research applications. This compound is a versatile reagent used in organic synthesis, as it can be used to form various derivatives. 5-Br-2-MTA has been used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial compounds. Additionally, this compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Reactivity
Chemical research often focuses on the synthesis and reactivity of compounds. For instance, studies on azolylanilines and their derivatives, which share structural motifs with the compound , reveal insights into their synthesis and potential reactivity. Azolylanilines act as effective nucleophiles in cyclocondensation reactions, indicating a broader interest in the synthetic versatility of aniline derivatives and their potential applications in creating complex molecules (Antypenko et al., 2017).
Applications in Material Science
The conversion of biomass to valuable chemicals highlights the importance of chemical intermediates in material science. Compounds derived from biomass, such as furan derivatives, are key to developing sustainable polymers and materials. This context suggests that "5-Bromo-2-methoxy-4-(trifluoromethyl)aniline" could potentially find applications in material science, given its structural complexity and potential for functionalization (Chernyshev et al., 2017).
Environmental and Toxicological Studies
Understanding the environmental impact and toxicology of chemical compounds is crucial. For instance, the study of aniline derivatives and their metabolites provides insights into their genotoxic activities, indicating the importance of evaluating the safety and environmental impact of chemical compounds (Bomhard & Herbold, 2005).
Catalysis and Chemical Fixation
The chemical fixation of CO2 with aniline derivatives, leading to the synthesis of functionalized azole compounds, demonstrates the role of aniline derivatives in catalysis and environmental chemistry. Such studies underline the potential of "5-Bromo-2-methoxy-4-(trifluoromethyl)aniline" in catalytic applications or as a building block in synthesizing value-added chemicals (Vessally et al., 2017).
properties
IUPAC Name |
5-bromo-2-methoxy-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVIOUFCAXOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




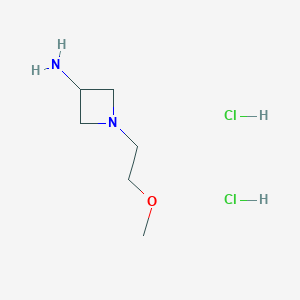
![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)
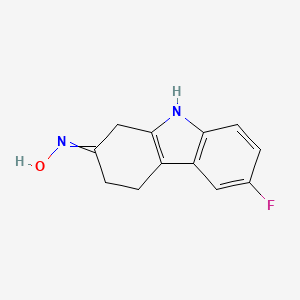

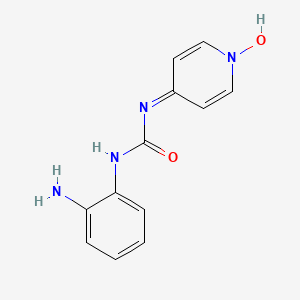
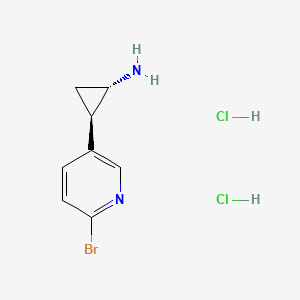


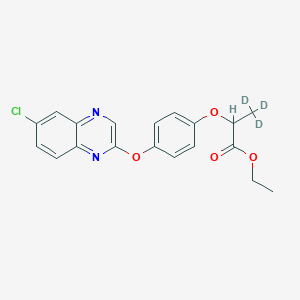
![2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol](/img/structure/B1413715.png)
![6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1413717.png)
![(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1413718.png)
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1413720.png)